molecular formula C21H17ClN4O2S B11312917 N-(4-{3-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-hydroxy-2-imino-2,5-dihydro-1H-pyrrol-1-yl}phenyl)acetamide

N-(4-{3-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-hydroxy-2-imino-2,5-dihydro-1H-pyrrol-1-yl}phenyl)acetamide

Cat. No.: B11312917
M. Wt: 424.9 g/mol
InChI Key: NZTONTBTEMXVCG-UHFFFAOYSA-N
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Description

N-(4-{3-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-hydroxy-2-imino-2,5-dihydro-1H-pyrrol-1-yl}phenyl)acetamide is a heterocyclic compound featuring a thiazole ring, a hydroxy-imino-substituted pyrrole moiety, and a para-substituted phenylacetamide group.

Properties

Molecular Formula

C21H17ClN4O2S

Molecular Weight

424.9 g/mol

IUPAC Name

N-[4-[4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-hydroxy-5-imino-2H-pyrrol-1-yl]phenyl]acetamide

InChI

InChI=1S/C21H17ClN4O2S/c1-12(27)24-15-6-8-16(9-7-15)26-10-18(28)19(20(26)23)21-25-17(11-29-21)13-2-4-14(22)5-3-13/h2-9,11,23,28H,10H2,1H3,(H,24,27)

InChI Key

NZTONTBTEMXVCG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)N2CC(=C(C2=N)C3=NC(=CS3)C4=CC=C(C=C4)Cl)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{3-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-hydroxy-2-imino-2,5-dihydro-1H-pyrrol-1-yl}phenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

    Coupling with Chlorophenyl Group: The thiazole ring is then coupled with a 4-chlorophenyl group using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

    Formation of the Pyrrole Ring: The pyrrole ring is synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with ammonia or primary amines.

    Final Coupling and Acetylation: The synthesized pyrrole and thiazole intermediates are coupled, followed by acetylation of the phenyl group using acetic anhydride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(4-{3-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-hydroxy-2-imino-2,5-dihydro-1H-pyrrol-1-yl}phenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The imino group can be reduced to an amine using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom on the phenyl ring can be substituted with nucleophiles like amines or thiols under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in ethanol.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiazole derivatives, including N-(4-{3-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-hydroxy-2-imino-2,5-dihydro-1H-pyrrol-1-yl}phenyl)acetamide. Research indicates that thiazole compounds exhibit significant activity against various bacterial strains and fungi. For instance, compounds structurally related to this compound have shown promising results against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida species .

Anticancer Properties

The anticancer potential of thiazole derivatives has been a focal point in recent pharmacological studies. This compound may act through multiple mechanisms, including the inhibition of cell proliferation and induction of apoptosis in cancer cells. In vitro studies have demonstrated that similar compounds exhibit cytotoxic effects on various cancer cell lines, including breast and colon cancer cells .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound with target proteins involved in disease pathways. These studies suggest that the compound has a favorable binding profile with key enzymes and receptors implicated in cancer and microbial resistance . The insights gained from these computational analyses can guide further optimization of the compound's structure for enhanced efficacy.

Structure–Activity Relationship (SAR)

The structure–activity relationship studies on thiazole derivatives reveal critical insights into how modifications in the chemical structure can influence biological activity. For instance, changes to the substituents on the thiazole ring or the acetamide moiety can significantly alter the compound's potency against specific pathogens or cancer cell lines . This knowledge is essential for designing more effective therapeutic agents.

Case Studies and Research Findings

Several case studies have documented the synthesis and evaluation of thiazole-based compounds similar to this compound:

Study Focus Findings
Salian et al. (2017)Synthesis and characterizationSynthesized thiazole derivatives with confirmed antimicrobial activity .
Molecular docking study (2019)Binding affinity analysisIdentified potential interactions with cancer-related proteins .
Anticancer evaluation (2022)Cytotoxicity testingDemonstrated significant cytotoxic effects on MCF7 breast cancer cells .

Mechanism of Action

The mechanism of action of N-(4-{3-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-hydroxy-2-imino-2,5-dihydro-1H-pyrrol-1-yl}phenyl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form hydrogen bonds and hydrophobic interactions with target molecules, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Target Compound

  • Core Structure: Thiazole-pyrrole hybrid with hydroxy-imino and acetamide substituents.
  • Key Functional Groups: 4-Chlorophenyl (thiazole substituent). Hydroxy-imino (pyrrole ring). N-phenylacetamide (terminal group).

Comparable Compounds (Table 1):

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Evidence ID
N-(4-chlorophenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide C21H17ClN4O2 392.8 Oxadiazole, methylphenyl, acetamide
2-(5-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)acetamide C25H22FN3O3S 463.5 Thiazolidinone, fluorophenyl, methylphenyl
N-(4-nitrophenyl)-2-{2-[3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide C29H25ClN4O3S Not provided Pyrazole-thiazole hybrid, nitrophenyl, isopropylphenyl
2-[(5-(((4-(4-Chlorophenyl)pyrimidin-2-yl)thio)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(4-nitrophenyl)acetamide C21H14ClN5O4S2 Not provided Oxadiazole, pyrimidine-thioether, nitrophenyl

Key Observations :

  • The target compound’s hydroxy-imino-pyrrole distinguishes it from oxadiazole- or thiazolidinone-containing analogs .
  • Chlorophenyl substituents are common in analogs, but fluorophenyl or nitrophenyl groups in others alter electronic properties .

Spectral and Physicochemical Data

Target Compound

  • Hypothetical Data :
    • IR : Peaks for C=O (amide, ~1670 cm⁻¹), –NH (amide, ~3290 cm⁻¹), and C–Cl (aromatic, ~785 cm⁻¹) .
    • HRMS : Expected [M+H]+ ~450–500 g/mol (based on analogs).

Comparable Compounds:

  • Compound 6m () :
    • IR: C=O (1678 cm⁻¹), –NH (3291 cm⁻¹), C–Cl (785 cm⁻¹).
    • HRMS: [M+H]+ = 393.1112 (C21H18ClN4O2) .
  • Compound 41 () :
    • NMR confirms methylpyrazole and thiazole-acetamide connectivity .

Key Insight : Chlorophenyl and acetamide groups yield consistent IR/HRMS signatures across analogs, aiding structural validation .

Molecular and Electronic Properties

  • Lipophilicity : Chlorophenyl and thiazole in the target compound enhance lipophilicity vs. fluorophenyl or nitrophenyl analogs .
  • Hydrogen-Bonding: Hydroxy-imino and acetamide groups in the target compound increase H-bond donor/acceptor capacity compared to oxadiazole or thioether-containing analogs .

Biological Activity

N-(4-{3-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-hydroxy-2-imino-2,5-dihydro-1H-pyrrol-1-yl}phenyl)acetamide is a complex compound that incorporates various pharmacologically relevant moieties, including thiazole and pyrrole rings. This article explores its biological activity, synthesis, and potential therapeutic applications based on recent research findings.

1. Chemical Structure and Properties

The compound features a thiazole ring, which is known for its diverse biological activities. The presence of the 4-chlorophenyl group enhances its interaction with biological targets, while the acetamide moiety contributes to its solubility and bioavailability.

2.1 Antimicrobial Activity

Research has indicated that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus with minimum inhibitory concentrations (MICs) ranging from 0.17 to 0.47 mg/mL . The structure–activity relationship (SAR) studies suggest that modifications in the thiazole ring can significantly enhance antimicrobial potency.

2.2 Anticancer Properties

Thiazole-containing compounds have been investigated for their anticancer activities. For example, certain derivatives demonstrate cytotoxic effects against cancer cell lines with IC50 values in the low micromolar range . The presence of electron-donating groups on the aromatic rings has been correlated with increased activity against specific cancer types.

2.3 Anti-inflammatory Effects

The anti-inflammatory potential of thiazole derivatives is well-documented. Compounds with similar structures have been found to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), thereby reducing inflammation in various models . The mechanism often involves modulation of signaling pathways related to inflammation.

3. Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of Thiazole Ring : This is achieved by reacting appropriate aldehydes with thiourea under basic conditions.
  • Pyrrole Synthesis : The pyrrole moiety can be synthesized via cyclization reactions involving suitable precursors.
  • Final Coupling : The final compound is formed by coupling the thiazole and pyrrole derivatives with an acetamide group.

Case Study 1: Antimicrobial Evaluation

In a study evaluating a series of thiazole derivatives, it was found that modifications at the 2-position of the thiazole ring significantly enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound exhibited a MIC of 0.23 mg/mL against E. coli, demonstrating its potential as a lead compound for further development .

Case Study 2: Anticancer Activity

A related compound was tested against various cancer cell lines, showing promising results with an IC50 value of 1.61 µg/mL against colorectal cancer cells (HT29). This study highlighted the importance of structural modifications in enhancing anticancer efficacy .

5. Conclusion

This compound represents a promising candidate in medicinal chemistry due to its diverse biological activities including antimicrobial, anticancer, and anti-inflammatory properties. Ongoing research into its structure–activity relationships will likely yield more potent derivatives suitable for therapeutic applications.

Data Summary Table

Activity TypeBiological EffectMIC/IC50 RangeReference
AntimicrobialEffective against E. coli0.17 - 0.47 mg/mL
AnticancerCytotoxicity in HT29 cellsIC50 = 1.61 µg/mL
Anti-inflammatoryInhibition of COX enzymesNot specified

Q & A

Q. Table 1: Representative Reaction Conditions

StepReagents/CatalystsSolventTemperatureYield (%)Reference
CyclizationFly-ash:PTSSolvent-free100°C (MW)72
Acetamide couplingEDC/HOBtDMF70°C65

Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?

  • 1H/13C NMR :
    • Thiazole protons appear as singlets at δ 7.42–7.58 ppm, while pyrrole NH signals are broadened near δ 10.10–11.20 ppm .
    • Acetamide carbonyl (C=O) resonates at ~168–170 ppm in 13C NMR .
  • FT-IR : Hydroxy (O–H) stretching at 3200–3400 cm⁻¹ and imino (C=N) bands at 1620–1650 cm⁻¹ .
  • LCMS/HRMS : Molecular ion peaks [M+H]+ are typically observed at m/z 450–500, with fragmentation patterns confirming the thiazole-pyrrole backbone .

Advanced Research Questions

How can computational chemistry aid in predicting reaction pathways or optimizing synthesis protocols?

  • Reaction path search : Quantum mechanical calculations (DFT) model transition states for cyclization steps, identifying energy barriers and optimal solvent effects .
  • Solvent screening : COSMO-RS simulations predict solvent compatibility (e.g., acetonitrile vs. DMF) for intermediate stability .
  • Case study : A hybrid computational-experimental approach reduced trial-and-error synthesis time by 40% in related thiazole derivatives .

What strategies resolve contradictions in spectral data or unexpected byproduct formation during synthesis?

  • Contradiction analysis : Discrepancies in imine/amine tautomer ratios (e.g., 50:50 in NMR ) may arise from pH-dependent equilibria. Adjusting reaction pH to <6 stabilizes the imine form.
  • Byproduct mitigation :
    • Use of scavenger resins (e.g., polymer-bound isocyanates) traps unreacted intermediates .
    • HPLC-PDA at 254 nm identifies and quantifies thiazole-related impurities .

Q. Table 2: Common Byproducts and Mitigation Strategies

ByproductSourceMitigation
Dehydrohalogenated thiazoleHigh-temperature cyclizationLower reaction temp (70°C)
Acetamide hydrolysisMoisture in DMFAnhydrous conditions, molecular sieves

How does structural modification of the thiazole or pyrrole moieties impact biological activity, and what SAR trends are observed?

  • Thiazole substitution : Introducing electron-withdrawing groups (e.g., Cl at para-position) enhances metabolic stability but reduces solubility .
  • Pyrrole modifications : Hydroxyimino groups improve hydrogen-bonding interactions with target proteins (e.g., kinase inhibitors), as shown in docking studies .
  • Comparative SAR :
    • Analogues with pyrimidine instead of pyrrole show 10-fold lower IC₅₀ in kinase assays .
    • Replacement of chlorophenyl with fluorophenyl increases logP by 0.5, affecting bioavailability .

What advanced analytical techniques are recommended for studying degradation pathways or stability under physiological conditions?

  • Forced degradation studies :
    • Oxidative stress : Treat with 3% H₂O₂ at 40°C; monitor via UPLC-QTOF for hydroxylated metabolites .
    • Photolysis : Expose to UV light (320–400 nm) for 48 hours; assess thiazole ring cleavage by NMR .
  • Stability profiling :
    • PBS (pH 7.4) at 37°C: Half-life of ~12 hours observed for the acetamide group .

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